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Abstract

Tigulixostat (formerly LC350189) is a novel, non-purine selective xanthine oxidase (XO)
inhibitor developed for the treatment of hyperuricemia and gout. By potently and selectively
inhibiting XO, Tigulixostat effectively reduces the production of uric acid, the key pathological
driver of gout. This technical guide provides a comprehensive overview of the discovery,
mechanism of action, preclinical evaluation, and clinical development of Tigulixostat,
presenting key data and experimental methodologies to inform the scientific and drug
development community.

Introduction

Gout is a debilitating form of inflammatory arthritis characterized by the deposition of
monosodium urate crystals in and around the joints, leading to painful flares.[1] The underlying
metabolic disorder is hyperuricemia, a condition of elevated serum uric acid (sUA) levels.[1]
Xanthine oxidase is a critical enzyme in the purine metabolism pathway, responsible for the
oxidation of hypoxanthine to xanthine and then to uric acid.[1] Inhibition of XO is a well-
established therapeutic strategy for lowering sUA levels.[2] Tigulixostat was developed as a
next-generation XO inhibitor with a distinct chemical structure from existing therapies like the
purine analog allopurinol, with the aim of providing a potent and well-tolerated treatment option
for patients with gout.
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Mechanism of Action

Tigulixostat is a selective inhibitor of xanthine oxidase.[1] By blocking this enzyme, it reduces
the synthesis of uric acid from purine precursors.

Signaling Pathway: Uric Acid Production

The following diagram illustrates the role of xanthine oxidase in the purine degradation pathway
and the point of intervention for Tigulixostat.
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Caption: Uric acid production pathway and the inhibitory action of Tigulixostat.

Preclinical Development
In Vitro Xanthine Oxidase Inhibition

Tigulixostat demonstrated potent inhibitory activity against xanthine oxidase in in vitro assays.
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Table 1: In Vitro IC50 Values for Tigulixostat

Enzyme Source IC50 (pM)
Bovine Milk 0.003]3]
Rat Plasma 0.073[3]

A common method for determining xanthine oxidase inhibitory activity involves a
spectrophotometric assay.[4][5]

Xanthine Oxidase Inhibition Assay Workflow

Prepare Assay Plate:
- Tigulixostat/Control

Pre-incubate at 25°C Add Xanthine (Substrate) Incubate at 25°C Stop reaction with HCI Measure absorbance at 295 nm

- Phosphate Buffer
- Xanthine Oxidase

Click to download full resolution via product page
Caption: General workflow for an in vitro xanthine oxidase inhibition assay.
Protocol Details:

e Reaction Mixture: A typical assay includes the test compound (Tigulixostat), a phosphate
buffer (e.g., 70 mM, pH 7.5), and a solution of xanthine oxidase (e.g., 0.05 U/mL).[6]

e Pre-incubation: The mixture is pre-incubated to allow for interaction between the inhibitor and
the enzyme.[6]

e Reaction Initiation: The reaction is initiated by the addition of the substrate, xanthine.[6]
¢ Incubation: The reaction is allowed to proceed for a defined period.[6]

e Reaction Termination: The reaction can be stopped by the addition of hydrochloric acid.[6]
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e Measurement: The formation of uric acid is quantified by measuring the increase in
absorbance at approximately 295 nm.[4][5]

o Data Analysis: The concentration of the inhibitor that produces 50% inhibition of the enzyme
activity (IC50) is calculated.[6]

In Vivo Efficacy in Animal Models

Tigulixostat has been evaluated in animal models of hyperuricemia. A key model utilized is the
urate oxidase knockout (Uox-KO) mouse, which mimics human hyperuricemia as these mice
lack the enzyme that breaks down uric acid.[7]

Table 2: Preclinical In Vivo Study of Tigulixostat

Animal Model Treatment Key Findings Reference

) Tigulixostat (20 mg/kg,  Effectively reduced
Uox-KO Mice ) ) [3]
oral gavage) serum uric acid levels.

The following diagram outlines a general workflow for evaluating anti-hyperuricemic agents in
an animal model.
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In Vivo Hyperuricemia Model Workflow
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Caption: General experimental workflow for in vivo hyperuricemia studies.

Clinical Development

Tigulixostat has undergone a series of clinical trials to evaluate its safety, pharmacokinetics,
and efficacy in humans.

Phase 1 Clinical Trials
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Phase 1 studies were conducted in healthy subjects to assess the safety, tolerability,
pharmacokinetics (PK), and pharmacodynamics (PD) of Tigulixostat.

Table 3: Overview of Phase 1 Studies

Study Design Population Dosing Key Findings Reference

Well tolerated.

) ) Dose-
Single Ascending )
Healthy Males 10-600 mg proportional [8]
Dose (SAD) ] ]
increase in Cmax
and AUC.
Well tolerated.
_ Significant dose-
Multiple 100-800 mg
. ) dependent
Ascending Dose Healthy Males (once daily for 7 o [8]
reduction in
(MAD) days)

serum and urine

uric acid.

Pharmacokinetic and Pharmacodynamic Results from Phase 1 Studies:

o Pharmacokinetics: The mean Cmax and AUClast of Tigulixostat increased in a dose-
proportional manner.[8]

o Pharmacodynamics: A dose-dependent decrease in the 24-hour mean serum uric acid
(Cmean,24) was observed. In the SAD study, the reduction from baseline ranged from 8.7%
to 31.7%.[8] In the MAD study, the reduction from baseline on day 7 ranged from 53.5% to
91.2%.[8] The sUA lowering effect of 200 mg Tigulixostat was comparable to or greater
than that of 80 mg febuxostat in the MAD study.[8]

Phase 2 Clinical Trial (CLUE Study - NCT03934099)

A Phase 2, randomized, double-blind, placebo-controlled, dose-finding study was conducted to
evaluate the efficacy and safety of Tigulixostat in gout patients with hyperuricemia.[9]

Table 4: Phase 2 CLUE Study Design
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Parameter Description
o To assess the efficacy and safety of different
Objective _—
doses of Tigulixostat.[9]
) Gout patients with serum uric acid (sUA) =8.0
Population
mg/dL to <12.0 mg/dL.[9]
Tigulixostat 50 mg, 100 mg, 200 mg, or placebo,
Interventions administered orally once daily for 12 weeks.[2]

[9]

Concomitant Medication

All patients received colchicine 0.6 mg daily for

gout flare prophylaxis.[2][9]

Primary Endpoint

Proportion of subjects achieving sUA < 5 mg/dL
at week 12.[9]

Secondary Endpoints

Proportion of subjects achieving sUA < 6 mg/dL

at week 12, and assessment of gout flares.[9]

Table 5: Key Efficacy Results from the Phase 2 CLUE Study at Week 12
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Proportion of Proportion of Mean %
Treatment . . . . .
= Patients with Patients with Change in sUA Reference
rou
> sUA<5mg/dL sUA<6mg/dL from Baseline
o -38.8% t0 -61.8%
Tigulixostat 50
47% 59% (range across [10]
mg
doses)
o -38.8% to -61.8%
Tigulixostat 100
45% 63% (range across [10]
mg
doses)
o -38.8% to0 -61.8%
Tigulixostat 200
62% 78% (range across [10]
mg
doses)
Placebo 3% 3% - [10]
Febuxostat
(active control 23% 54% -

subset)

Safety and Tolerability from the Phase 2 CLUE Study:

o Tigulixostat was well-tolerated at all doses.[9]

e The incidence of treatment-emergent adverse events (TEAES) was comparable between the

Tigulixostat and placebo groups.[9]

» No serious TEAEs were reported.[9]

e The rate of gout flares requiring rescue treatment was similar across all treatment groups,

including placebo.[9]

Phase 3 Clinical Program

Based on the promising Phase 2 results, a multi-regional global Phase 3 clinical program for

Tigulixostat has been initiated to further evaluate its efficacy and safety in a larger patient

population.[1]
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Conclusion

Tigulixostat is a potent, non-purine selective xanthine oxidase inhibitor that has demonstrated
significant sUA-lowering efficacy and a favorable safety profile in preclinical and clinical studies.
The data from the Phase 2 clinical trial are particularly encouraging, showing a dose-
dependent reduction in sUA levels in gout patients with hyperuricemia. The ongoing Phase 3
program will provide more definitive evidence of its clinical utility. Tigulixostat represents a
promising new therapeutic option for the management of hyperuricemia and the treatment of
gout.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Discovery and Development of Tigulixostat
(LC350189): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3320960#tigulixostat-lc350189-discovery-and-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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